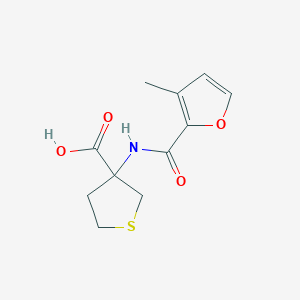

3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid

Description

Properties

Molecular Formula |

C11H13NO4S |

|---|---|

Molecular Weight |

255.29 g/mol |

IUPAC Name |

3-[(3-methylfuran-2-carbonyl)amino]thiolane-3-carboxylic acid |

InChI |

InChI=1S/C11H13NO4S/c1-7-2-4-16-8(7)9(13)12-11(10(14)15)3-5-17-6-11/h2,4H,3,5-6H2,1H3,(H,12,13)(H,14,15) |

InChI Key |

ABZCQTFTMVCNHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2(CCSC2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Tetrahydrothiophene-3-carboxylic Acid

- Structure : Lacks the 3-methylfuran-2-carboxamido substituent but retains the tetrahydrothiophene ring and carboxylic acid group.

- Key Properties: Molecular Weight: ~148.2 g/mol (estimated from C₅H₈O₂S). Synthesis: Prepared via methods reported in Heterocycles (2007), involving cyclization and oxidation steps . Applications: Used as a building block in organocatalysis and polymer chemistry due to its rigid sulfur-containing scaffold.

Tetrahydrofuran-3-carboxylic Acid

- Structure : Replaces sulfur in the tetrahydrothiophene ring with oxygen (tetrahydrofuran) and retains the carboxylic acid group.

- Key Properties: Molecular Weight: 116.12 g/mol (C₅H₈O₃) . Applications: Intermediate in peptide synthesis and biodegradable polymers.

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic Acid Amide

- Structure: Features a benzo-fused tetrahydrothiophene core with an amino group and carboxylic acid amide.

- Key Properties: Molecular Weight: ~209.26 g/mol (C₉H₁₁NO₂S) . Reactivity: The aromatic ring enhances π-π stacking interactions, making it suitable for drug design (e.g., kinase inhibitors).

Comparative Analysis

Structural and Electronic Differences

| Compound | Heteroatom | Substituents | Electron Density |

|---|---|---|---|

| Target Compound | S | Amide + 3-methylfuran-2-carboxyl | High (S, amide) |

| Tetrahydrothiophene-3-carboxylic Acid | S | Carboxylic acid | Moderate |

| Tetrahydrofuran-3-carboxylic Acid | O | Carboxylic acid | Low (O) |

| Benzo-fused Thiophene Amide | S | Aromatic ring + amide | High (aromatic) |

Physicochemical Properties

Research Findings and Challenges

Q & A

Basic: What are the common synthetic routes for preparing 3-(3-Methylfuran-2-carboxamido)tetrahydrothiophene-3-carboxylic acid, and how are intermediates purified?

Methodological Answer:

The compound is typically synthesized via amide coupling between tetrahydrothiophene-3-carboxylic acid derivatives and activated 3-methylfuran-2-carboxylic acid. Key steps include:

- Reagent Activation : Use of coupling agents like HATU or DCC to activate the carboxylic acid moiety for nucleophilic attack .

- Reaction Conditions : Reactions are conducted under anhydrous conditions (e.g., dry CH₂Cl₂) with reflux and nitrogen protection to prevent hydrolysis .

- Purification : Reverse-phase HPLC with gradients (e.g., methanol-water) is employed for isolating intermediates and final products, ensuring >95% purity .

Characterization : IR (C=O, NH stretches), ¹H/¹³C NMR (amide proton at δ 8–9 ppm, tetrahydrothiophene ring protons at δ 2–3 ppm), and melting points (200–220°C) confirm structural integrity .

Basic: How is the stereochemistry of the tetrahydrothiophene ring confirmed during synthesis?

Methodological Answer:

Stereochemical control is achieved via:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., Fmoc-protected amino acids) to direct ring closure .

- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis (e.g., CCDC deposition) .

- NOESY NMR : Cross-peaks between axial protons on the tetrahydrothiophene ring and adjacent substituents validate spatial arrangement .

Advanced: How can synthetic routes be optimized to improve yields of the tetrahydrothiophene core under steric hindrance?

Methodological Answer:

Steric challenges in tetrahydrothiophene ring formation are addressed by:

- Microwave-Assisted Synthesis : Accelerating cyclization kinetics (e.g., 30 min vs. 24 hours) to minimize side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance solubility of bulky intermediates, improving reaction efficiency .

- Catalytic Systems : Pd-mediated cross-coupling or enzyme-catalyzed amidation for regioselective bond formation .

Validation : Reaction monitoring via TLC/HPLC-MS ensures progress, with yields >60% achievable after optimization .

Advanced: What strategies resolve contradictions in reported bioactivity data for tetrahydrothiophene derivatives?

Methodological Answer:

Discrepancies in bioactivity (e.g., antibacterial IC₅₀ values) are investigated through:

- Standardized Assays : Replicating studies under identical conditions (e.g., broth microdilution for MIC determination) .

- Structural Reanalysis : Comparing NMR data to verify compound identity (e.g., verifying absence of regioisomers) .

- QSAR Modeling : Identifying substituent effects (e.g., electron-withdrawing groups on furan enhance activity) to rationalize variations .

Advanced: How can computational tools predict the pharmacokinetics of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess membrane permeability (logP ~2.5) and solubility (LogS −3.2) using tools like Schrödinger .

- ADMET Prediction : SwissADME or ADMETLab2.0 estimate metabolic stability (CYP450 interactions) and toxicity (Ames test predictions) .

- Docking Studies : Identify potential targets (e.g., bacterial enoyl-ACP reductase) via AutoDock Vina, guided by structural analogs .

Basic: What analytical methods are critical for detecting impurities in the final product?

Methodological Answer:

- HPLC-DAD/ELSD : Quantifies residual solvents (e.g., CH₂Cl₂) and synthetic byproducts (e.g., unreacted carboxylic acid) with LOD <0.1% .

- LC-HRMS : Identifies trace impurities (e.g., oxidation products) via exact mass matching (mass error <5 ppm) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S within 0.3% of theoretical values) .

Advanced: How are sensitive functional groups (e.g., amide, thiophene) stabilized during synthesis?

Methodological Answer:

- Protection/Deprotection : Temporary protection of the amide group using Boc or Fmoc to prevent undesired reactions .

- Low-Temperature Reactions : Maintaining −20°C during acylation steps to minimize thiophene ring oxidation .

- Inert Atmospheres : Rigorous nitrogen purging prevents oxidation of sulfur in the thiophene moiety .

Advanced: What methodologies integrate this compound into peptide mimetics for biological studies?

Methodological Answer:

- Solid-Phase Peptide Synthesis (SPPS) : Incorporation via Fmoc-chemistry on Rink amide resin, with coupling efficiency monitored by Kaiser test .

- Post-Synthetic Modification : Click chemistry (e.g., CuAAC) to append fluorescent tags for cellular tracking .

- Circular Dichroism (CD) : Confirms secondary structure induction (e.g., α-helix stabilization) in peptide hybrids .

Basic: How are stability profiles (e.g., hydrolytic degradation) assessed for this compound?

Methodological Answer:

- Forced Degradation Studies : Exposure to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .

- HPLC Stability Indicating Method : Quantifies degradation products (e.g., free carboxylic acid from amide hydrolysis) .

- Accelerated Stability Testing : 40°C/75% RH for 6 months to predict shelf-life under ICH guidelines .

Advanced: How can prior art (e.g., patents) inform novel derivative design while avoiding IP conflicts?

Methodological Answer:

- Patent Mining : Tools like SciFinder or Reaxys identify non-obvious substitutions (e.g., replacing 3-methylfuran with 2-thiophene) .

- Freedom-to-Operate (FTO) Analysis : Legal review of claims in key patents (e.g., WO2012000001 covering tetrahydrothiophene-carboxylic acids) .

- Synthetic Diversification : Focus on unclaimed regions of chemical space (e.g., introducing sp³-hybridized substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.